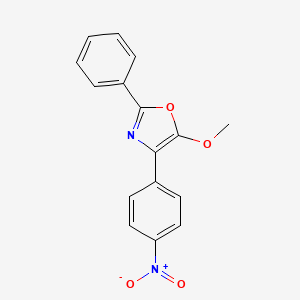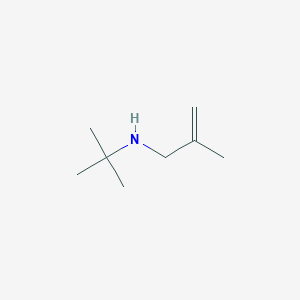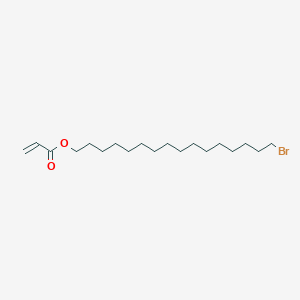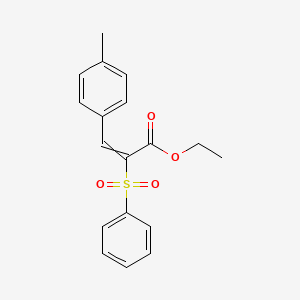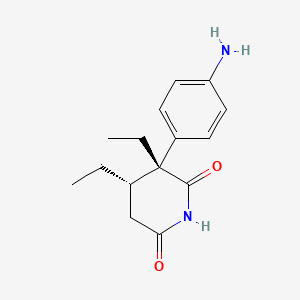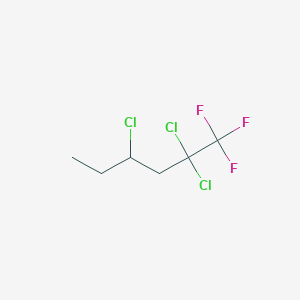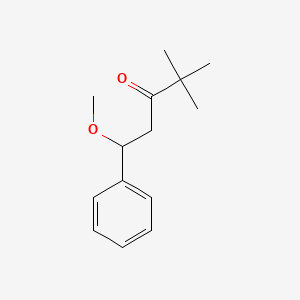
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is an organic compound with a complex structure It is a derivative of pentanone, featuring a methoxy group, two methyl groups, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-1-phenyl-1-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes. For instance, the use of metal oxide catalysts can facilitate the ketonic decarboxylation of propanoic acid derivatives, leading to the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation or cleavage of chemical bonds, leading to the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone: A simpler ketone with similar reactivity but lacking the methoxy and phenyl groups.
1-Pentanone, 1-(4-methoxyphenyl)-: A related compound with a methoxyphenyl group, differing in the position of the methoxy group.
1-Methoxy-4-methyl-3-pentanone: Another similar compound with a different substitution pattern.
Uniqueness
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy, methyl, and phenyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
111874-44-3 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-methoxy-4,4-dimethyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13(15)10-12(16-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
Clé InChI |
CBAGNCDAXPGGHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


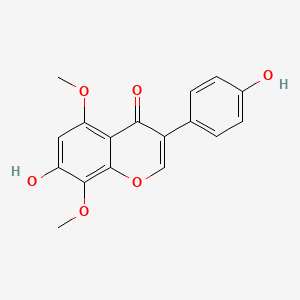
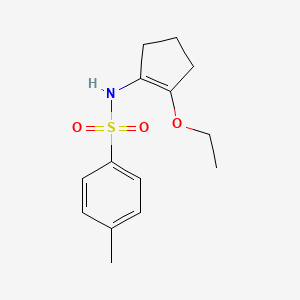

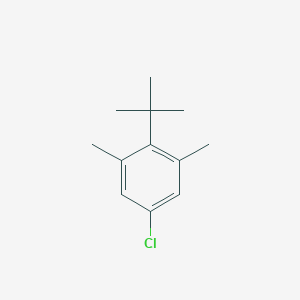
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
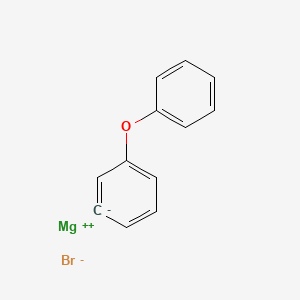
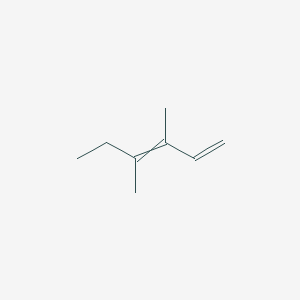
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)
